BRD4 Inhibitor-28 is a small molecule that targets bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal domain family. This compound has gained attention due to its potential therapeutic applications in cancer treatment by inhibiting the interaction between BRD4 and acetylated lysines on histones, thereby modulating gene expression involved in cell proliferation and survival. The compound exhibits selective binding affinity to the bromodomains of BRD4, making it a promising candidate for drug development.
BRD4 Inhibitor-28 is classified as a bromodomain inhibitor. It was identified through high-throughput screening of chemical libraries designed to target BRD4's bromodomains, which are crucial for its role in regulating transcription and chromatin dynamics. The compound is part of a broader class of inhibitors that have been developed to disrupt the function of BRD4 in various malignancies, particularly those characterized by overexpression of oncogenes regulated by this protein.
The synthesis of BRD4 Inhibitor-28 involves several key steps that leverage established organic synthesis techniques. The synthesis typically begins with the modification of a core scaffold, often involving N-alkylation or N-acylation reactions to introduce substituents that enhance binding affinity.
The yield of the final product can vary based on the specific synthetic route employed but typically ranges from 50% to 80%.
The molecular structure of BRD4 Inhibitor-28 is characterized by its ability to mimic acetylated lysines, allowing it to bind effectively within the acetyl-lysine binding pocket of BRD4's bromodomains.
Crystallographic studies have shown that the compound fits snugly into the binding site formed by helices in the bromodomain, facilitating key interactions with critical residues such as Asn140 and Tyr97.
BRD4 Inhibitor-28 undergoes specific chemical interactions when binding to BRD4:
These interactions effectively block the natural substrate (acetylated lysine) from accessing its binding site, thus inhibiting BRD4's activity.
The mechanism by which BRD4 Inhibitor-28 exerts its effects involves:
Data from various studies indicate that BRD4 Inhibitor-28 can significantly reduce cell viability in cancer cell lines at low micromolar concentrations.
The physical and chemical properties of BRD4 Inhibitor-28 include:
Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.
BRD4 Inhibitor-28 has several scientific applications:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2